

developing fungicides from 5-Chloro-2-methoxypyridine derivatives

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Compound of Interest

Compound Name: 5-Chloro-2-methoxypyridine

CAS No.: 13473-01-3

Cat. No.: B1587985

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Executive Summary & Strategic Value

The **5-chloro-2-methoxypyridine** moiety represents a "privileged structure" in modern agrochemistry, serving as the pharmacophore for the aryl phenyl ketone class of fungicides (e.g., Pyriofenone).[1] Unlike broad-spectrum azoles (DMIs) or strobilurins (QoIs), derivatives of this scaffold often exhibit a unique Mode of Action (MoA)—specifically, the disruption of the actin cytoskeleton (FRAC Code 50).

This guide provides a blueprint for leveraging this scaffold to develop novel fungicidal candidates. It moves beyond generic screening, offering a targeted workflow for synthesizing benzoylpyridine analogs and validating their efficacy against obligate biotrophs (e.g., powdery mildews) where this chemistry excels.

Chemical Engineering: Scaffold Synthesis & Derivatization

The core challenge in utilizing **5-chloro-2-methoxypyridine** is functionalizing the C3/C4 positions while maintaining the halogen-methoxy motif essential for lipophilicity and metabolic

stability.[1]

The "Pyriofenone-Like" Synthetic Pathway

This protocol outlines the construction of the aryl phenyl ketone skeleton, the most proven bioactive configuration for this scaffold.

Reaction Scheme Logic:

- Core Activation: We start with a nicotinic acid derivative.[2] The 2-methoxy group is installed via nucleophilic aromatic substitution () before the final coupling to prevent side reactions on the sensitive benzoyl linkage.
- Coupling Strategy: Friedel-Crafts acylation is preferred over Grignard addition for scale and regioselectivity when coupling to electron-rich aryl rings (e.g., trimethoxybenzene).[1]

Step-by-Step Synthesis Protocol:

- Precursor Preparation (Methyl 2-methoxy-4-methylnicotinate):
 - Reagents: Methyl 2-chloro-4-methylnicotinate, Sodium Methoxide (NaOMe), Methanol.[1]
 - Procedure: Reflux starting material with 1.1 eq NaOMe in dry MeOH for 4 hours.
 - Critical Control: Monitor by TLC. Ensure complete conversion to avoid competitive hydrolysis of the ester.
 - Workup: Quench with water, extract with EtOAc.
- Selective Chlorination (The "5-Chloro" Installation):
 - Reagents: NCS (N-Chlorosuccinimide), Acetonitrile or DMF.[1]
 - Procedure: Treat the methoxy-nicotinate with 1.05 eq NCS at 80°C.[1]
 - Why: The 2-methoxy group directs electrophilic chlorination to the para-position (C5), crucial for biological activity.

- Friedel-Crafts Acylation (The Scaffold Coupling):
 - Activation: Hydrolyze the ester (LiOH/THF)

Acid Chloride (

).
 - Coupling: React Acid Chloride with 3,4,5-trimethoxytoluene (or derivative) using

(Lewis Acid) in Dichloromethane (DCM) at 0°C

RT.
 - Yield Target: >75%.^[2]^[3]

Visualizing the Synthesis Workflow



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Figure 1: Critical synthesis pathway for converting chloronicotines into bioactive benzoylpyridine fungicides.

Biological Validation Protocols

Scientific Integrity Note: The **5-chloro-2-methoxypyridine** class is highly specific to powdery mildews (obligate biotrophs).^[1] Standard "poisoned food" assays (PDA plates) are invalid because these pathogens cannot grow on artificial media. You must use Leaf Disk or Whole Plant assays.

Protocol A: High-Throughput Leaf Disk Bioassay (Obligate Biotrophs)

Target Pathogen: *Podosphaera xanthii* (Cucumber Powdery Mildew) or *Blumeria graminis* (Wheat Powdery Mildew).

Materials:

- Host plants: Cucumber (cv. 'Sagamihanjiro') or Wheat seedlings (2-week old).
- 24-well culture plates.
- 0.6% Water Agar.
- Settling Tower (for inoculation).

Methodology:

- Disk Preparation: Punch 15mm leaf disks from healthy, untreated host plants. Float them adaxial side up on 1 mL of water agar in 24-well plates.
- Compound Application:
 - Dissolve derivatives in DMSO (stock).
 - Dilute in water + 0.01% Tween 20 to test concentrations (e.g., 50, 12.5, 3.1 ppm).
 - Spray disks using a micro-sprayer (0.5 mL/well) and air dry.
- Inoculation:
 - Use a settling tower to dust fresh conidia from infected source plants onto the treated disks (Target density: 200–300 spores/mm²).
- Incubation: Incubate at 20–22°C, 12h light/12h dark photoperiod.
- Scoring (7–10 Days Post Inoculation):
 - Score % Leaf Area Covered (0–100%).
 - Compare against untreated control (water) and standard (Pyriofenone).

Data Interpretation Table:

Efficacy Class	% Disease Control	Action Required
A (Lead)	> 95% at 10 ppm	Advance to Greenhouse Pot Tests
B (Active)	> 80% at 50 ppm	Optimize Structure (SAR)
C (Inactive)	< 50% at 50 ppm	Discard Scaffold Variation

Protocol B: Mode of Action Validation (Actin Cytoskeleton Staining)

To confirm the candidate belongs to the FRAC 50 class (and not a DMI/QoI), you must visualize actin disruption.

Methodology:

- Germination: Inoculate *B. graminis* conidia on glass slides coated with the candidate fungicide (10 ppm).
- Incubation: Incubate for 12–18 hours (until appressorium formation in controls).
- Fixation & Staining:
 - Fix spores with 3.7% formaldehyde in PBS (30 min).
 - Permeabilize with 0.1% Triton X-100 (5 min).
 - Stain with Rhodamine-Phalloidin (specific for F-actin) for 30 min in the dark.[\[1\]](#)
- Microscopy:
 - Use Fluorescence Microscopy (Excitation ~540nm, Emission ~565nm).
 - Positive Result: Actin patches are diffuse or absent at the hyphal tip; tips appear swollen or collapsed.

- Negative Result (Control): Actin is highly polarized (concentrated) at the growing hyphal tip (Spitzenkörper).

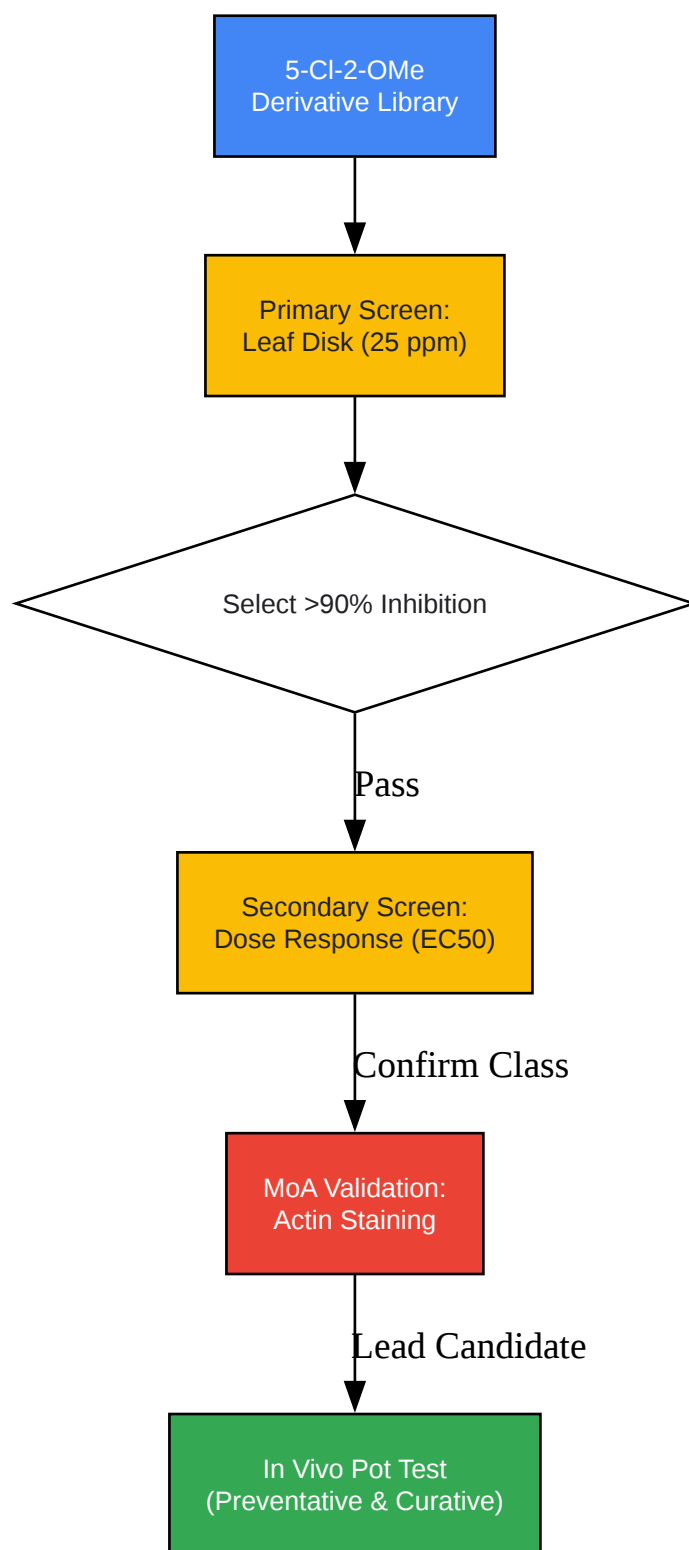
Advanced Characterization: Vapor & Translaminar Activity[5]

A key advantage of Pyriofenone-class molecules is their ability to redistribute in the gas phase.

Vapor Phase Assay:

- Place a treated leaf disk (Compound A) and an untreated/inoculated leaf disk (Target B) in a shared sealed chamber (Petri dish) without physical contact.
- Incubate for 7 days.
- Result: If Target B shows disease suppression, the molecule possesses vapor activity, a critical trait for canopy penetration.

Screening Cascade Diagram



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Figure 2: Screening cascade for identifying high-potency actin disruptors.

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